molecular formula C9H7N3O2S B1440036 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione CAS No. 600654-15-7

1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B1440036
CAS No.: 600654-15-7
M. Wt: 221.24 g/mol
InChI Key: NYSWBRJPVVCZHB-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a heterocyclic compound that features a pyridine ring fused with a diazinane ring containing sulfur and oxygen atoms

Biochemical Analysis

Biochemical Properties

1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as an inhibitor, thereby affecting the breakdown of acetylcholine . Additionally, this compound interacts with various proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activities and contributing to cellular defense mechanisms .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress and apoptosis. The compound has been shown to induce changes in gene expression related to antioxidant defense, leading to increased production of enzymes like glutathione peroxidase . Furthermore, it affects cellular metabolism by modulating the activity of key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes such as acetylcholinesterase, inhibiting their activity and leading to an accumulation of acetylcholine . This inhibition is achieved through the formation of a stable complex between the compound and the enzyme, which prevents the enzyme from catalyzing its substrate. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive responses in cells, such as upregulation of detoxifying enzymes and changes in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and reduce oxidative stress in animal models of neurodegenerative diseases . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, likely due to the overwhelming of cellular detoxification mechanisms . Threshold effects have been observed, where a certain dosage is required to elicit beneficial effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body . The compound also affects metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to albumin in the bloodstream, which facilitates its transport to various tissues . Once inside cells, the compound can accumulate in specific organelles, such as the mitochondria, where it exerts its effects on cellular metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It has been found to localize primarily in the mitochondria and the endoplasmic reticulum . In the mitochondria, the compound influences the electron transport chain and oxidative phosphorylation, while in the endoplasmic reticulum, it affects protein folding and stress responses . Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing the compound to these specific compartments .

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of pyridine derivatives with appropriate thiocarbonyl compounds under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired reaction pathway and product formation.

Scientific Research Applications

1-(Pyridin-3-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

Properties

IUPAC Name

1-pyridin-3-yl-2-sulfanylidene-1,3-diazinane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2S/c13-7-4-8(14)12(9(15)11-7)6-2-1-3-10-5-6/h1-3,5H,4H2,(H,11,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSWBRJPVVCZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=S)N(C1=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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